3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene

Catalog No.
S13557729
CAS No.
M.F
C18H9BrF6S
M. Wt
451.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophen...

Product Name

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene

IUPAC Name

3-bromo-2,5-bis[4-(trifluoromethyl)phenyl]thiophene

Molecular Formula

C18H9BrF6S

Molecular Weight

451.2 g/mol

InChI

InChI=1S/C18H9BrF6S/c19-14-9-15(10-1-5-12(6-2-10)17(20,21)22)26-16(14)11-3-7-13(8-4-11)18(23,24)25/h1-9H

InChI Key

BSHBZWYZLLJYHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)C(F)(F)F)Br)C(F)(F)F

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is a complex organic compound characterized by its unique structure, which includes a thiophene core substituted with bromine and trifluoromethyl groups. Its molecular formula is C18H9BrF6SC_{18}H_9BrF_6S with a molecular weight of approximately 451.2 g/mol. The compound features two 4-(trifluoromethyl)phenyl groups attached to the 2 and 5 positions of the thiophene ring, enhancing its electronic properties and potential applications in various fields such as materials science and organic electronics.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially yielding sulfoxides or sulfones.
  • Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride, producing thiols or thioethers.
  • Substitution: The bromine atom can be substituted through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

These reactions allow for the modification of the compound's structure, enabling the synthesis of derivatives with varied properties.

The biological activity of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene has been explored in various studies. The compound's unique structure allows it to interact with biological systems effectively. Its trifluoromethyl groups enhance lipophilicity, facilitating interactions with lipid membranes and proteins. Such properties make it a candidate for further research into its pharmacological effects and potential therapeutic applications .

The synthesis of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for functionalized compounds. Industrially, optimized conditions in continuous flow reactors may be used to enhance yield and purity during large-scale production .

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene has numerous potential applications:

  • Organic Electronics: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Material Science: The compound can serve as a building block for advanced materials with specific mechanical and chemical resistance properties.
  • Pharmaceutical Research: Due to its biological activity, it may be explored for drug development and other biomedical applications .

Studies on the interactions of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene with various biomolecules have shown that its structural features allow it to form stable complexes that influence biological pathways. These interactions are crucial for understanding its mechanism of action in biological systems .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene. Here are some notable examples:

Compound NameStructureUnique Features
3-Bromo-2-methyl-5-(m-tolyl)thiopheneC12H11BrSContains a methyl group instead of trifluoromethyl groups; simpler electronic properties.
4-(Trifluoromethyl)phenyl thiopheneC13H8F3SLacks bromination; focuses on fluorinated phenyl substituents which may alter reactivity and stability.
Thieno[3,2-b]thiophene derivativesVariesTypically have different substitution patterns leading to varied electronic properties; used in organic semiconductor applications .

The uniqueness of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene lies in its specific combination of bromine and trifluoromethyl groups, which significantly enhance its electronic characteristics compared to similar compounds.

XLogP3

7.4

Hydrogen Bond Acceptor Count

7

Exact Mass

449.95125 g/mol

Monoisotopic Mass

449.95125 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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